
2-Hydroxydecanoic acid
Overview
Description
2-Hydroxydecanoic acid (C₁₀H₂₀O₃, molecular weight 188.26 g/mol) is a medium-chain fatty acid characterized by a hydroxyl group (-OH) at the second carbon position. It occurs naturally in microbial systems, such as the lipopolysaccharides of the aerobic bacterium P. ovalis , and is detected in human blood studies . Synthetically, it is available as a racemic mixture and used in biochemical research, including drug absorption enhancement and quorum sensing inhibition . Its structural uniqueness—a hydroxyl group at C2—distinguishes it from other hydroxydecanoic acids and influences its physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid using appropriate oxidizing agents. Another method includes the biotransformation of fatty acid methyl esters to dicarboxylic acids, where intermediates such as 10-hydroxydecanoic acid are formed .
Industrial Production Methods: Industrial production of this compound often involves the alkaline cleavage of ricinoleates in ethanol at high temperatures (190–200°C) using sodium hydroxide. This method yields up to 69% of pure 10-hydroxydecanoic acid, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form decanoic acid.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products:
Oxidation: Leads to the formation of dicarboxylic acids.
Reduction: Results in the formation of decanoic acid.
Substitution: Produces various substituted decanoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Hydroxydecanoic acid is characterized as a medium-chain fatty acid (MCFA) with the chemical formula . It is derived from decanoic acid, with a hydroxyl group (-OH) substituting at the 2-position. This structural modification influences its solubility and biological activity, making it a subject of interest in various studies.
Anti-Inflammatory Effects
Research has demonstrated that 2-HDA exhibits significant anti-inflammatory properties. A study on royal jelly fatty acids indicated that both 10-hydroxy-2-decenoic acid (10-H2DA) and 10-hydroxydecanoic acid (10-HDAA), which are structurally related to 2-HDA, modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 2-HDA may also possess similar anti-inflammatory mechanisms, making it a candidate for treating inflammatory diseases .
Bone Metabolism
A pilot study investigated the effects of 10-HDAA on bone metabolism in ovariectomized rats, which serve as a model for postmenopausal osteoporosis. The results indicated that supplementation with 10-HDAA improved bone stiffness and energy absorption compared to control groups. Although this study primarily focused on its derivative, it implies potential benefits for 2-HDA in bone health .
Nutraceuticals and Functional Foods
The incorporation of 2-HDA into nutraceuticals is gaining attention due to its health-promoting properties. Its potential role as an immunomodulator and anti-inflammatory agent positions it well within functional food formulations aimed at enhancing overall health and preventing chronic diseases.
Cosmetic Applications
The moisturizing properties of medium-chain fatty acids like 2-HDA have led to its exploration in cosmetic formulations. Its ability to penetrate skin layers may enhance the efficacy of topical products, providing hydration and potentially improving skin barrier function.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may influence metabolic pathways by modulating enzyme activities and participating in oxidation-reduction reactions .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Positional Isomers: 3-Hydroxydecanoic Acid
- Analytical Differentiation: Mass Spectrometry: 2-Hydroxydecanoic acid shows a base peak at m/z 69 (attributed to an alkene fragment), while 3-hydroxydecanoic acid has a base peak at m/z 89 (from α-cleavage at C3) . Retention Indices (GC): this compound (RI = 1555) elutes later than 3-hydroxydecanoic acid (RI = 1546) .
Chain-Length Variants: Other 2-Hydroxy Fatty Acids
- Enzyme Substrate Specificity : Long-chain 2-hydroxy acids (C10–C16) are substrates for peroxisomal long-chain 2-hydroxy acid oxidases (lHAOX), whereas shorter analogs (e.g., glycolate) are processed by glycolate oxidase (GOX) .
Absorption Enhancement
Microbial and Environmental Roles
- Fungal Regulation: this compound is up-regulated at 30°C (yeast form) in Journal of Fungi studies, alongside unsaturated fatty acids, suggesting a role in maintaining membrane fluidity under moderate temperatures . In contrast, non-hydroxylated decanoic acid is less temperature-sensitive.
Key Research Findings
Analytical Differentiation: GC-MS with chiral phases or retention indices is critical to distinguish this compound from 3-hydroxydecanoic acid, which co-elute in standard columns .
Chain-Length Specificity : The biological activity of 2-hydroxy fatty acids depends on chain length; C10 is inactive in fungal hyphal induction, unlike C12 and C14 .
Thermal Sensitivity: 3-Hydroxydecanoic acid degrades under high temperatures, complicating its analysis unless derivatized (e.g., trimethylsilylation) .
Biological Activity
2-Hydroxydecanoic acid (2-HDA), also known as alpha-hydroxycapric acid, is a medium-chain fatty acid with the molecular formula and a CAS number of 5393-81-7. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of 2-HDA, supported by data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Weight | 188.26 g/mol |
Density | 1.011 g/cm³ |
Melting Point | 73-75 °C |
Boiling Point | 318.9 °C at 760 mmHg |
Flash Point | 160.9 °C |
1. Antimicrobial Properties
Research indicates that 2-HDA exhibits antimicrobial activity against various pathogens. A study demonstrated that fatty acids, including 2-HDA, can inhibit the growth of certain bacteria and fungi, potentially making it useful in food preservation and as a therapeutic agent against infections .
2. Anti-inflammatory Effects
2-HDA has been shown to possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-HDA reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-HDA may modulate immune responses and could be beneficial in treating inflammatory diseases .
3. Metabolic Effects
The compound has been studied for its role in metabolism regulation. In animal models, administration of 2-HDA was associated with improved lipid profiles and reduced body weight gain compared to control groups. This indicates its potential as a functional food ingredient for weight management and metabolic health .
Case Study 1: In Vivo Effects on Bone Health
A study investigated the effects of 10-hydroxydecanoic acid (10-HDA), closely related to 2-HDA, on bone mineral density in ovariectomized rats. The results showed that while 10-HDA did not significantly ameliorate bone loss after ovariectomy, it highlighted the need for further research into the combined effects of various fatty acids found in royal jelly on bone health .
Case Study 2: Cartilage Protection
Another study focused on the protective effects of related compounds on cartilage degeneration in osteoarthritis models. It was found that treatment with 10-HDA could enhance chondrocyte proliferation and reduce apoptosis, suggesting that similar fatty acids like 2-HDA may have protective roles in joint health .
The biological activities of 2-HDA can be attributed to several mechanisms:
- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, 2-HDA may help mitigate chronic inflammation.
- Antimicrobial Action : The disruption of microbial membranes by fatty acids like 2-HDA contributes to their antimicrobial properties.
- Regulation of Lipid Metabolism : The compound influences lipid metabolism pathways, potentially leading to favorable changes in body composition.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2-hydroxydecanoic acid, and how do they influence experimental handling?
- This compound (C₁₀H₂₀O₃, MW 188.26 g/mol) has a melting point of 70°C and a boiling point of 90–91°C at 20 mmHg. Its low boiling point under reduced pressure suggests volatility during high-temperature reactions. Storage at ≤-20°C is recommended to maintain stability . These properties necessitate controlled environments for synthesis and analysis to prevent degradation.
Q. What standardized methods are available for synthesizing and characterizing this compound?
- Synthesis often involves Reformatsky reactions or saponification of esters (e.g., methyl 2-hydroxydecanoate). Characterization typically employs gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization to improve volatility. Retention indices (e.g., RI = 1555 for underivatized this compound) and mass spectral patterns (base ion at m/z 69) are critical for identification .
Q. How should researchers address safety concerns when handling this compound?
- While specific toxicity data are limited, the compound is classified under GHS guidelines as potentially hazardous, requiring precautions against skin/eye contact and inhalation. Safety protocols should align with REACH regulations (EC No. 1907/2006), including use of personal protective equipment (PPE) and fume hoods .
Advanced Research Questions
Q. How can this compound be distinguished from its structural isomers (e.g., 3-hydroxydecanoic acid) in analytical workflows?
- GC-MS with chiral-phase columns is essential. For example, this compound exhibits a distinct retention index (RI = 1555) compared to 3-hydroxydecanoic acid (RI = 1546). Mass spectral differences, such as the base peak at m/z 69 for the 2-isomer versus m/z 89 for the 3-isomer, further aid differentiation .
Q. What challenges arise in enantiomeric resolution of this compound, and what methodologies mitigate them?
- Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors effectively separates enantiomers. For instance, (±)-2-hydroxydecanoic acid can be baseline-resolved using optimized buffer conditions, enabling studies on stereospecific biological activity .
Q. How does this compound enhance mucosal absorption in pharmacological studies, and what mechanistic insights exist?
- In rat models, this compound increases jejunal and colonic absorption of compounds like phenolsulfonphthalein (PSP) by modulating membrane permeability. Pharmacokinetic analyses suggest disruption of tight junctions or lipid bilayer fluidity as potential mechanisms .
Q. What strategies reconcile conflicting data on the ecological impact of this compound?
- Limited ecotoxicity data (e.g., biodegradability, bioaccumulation) require extrapolation from structurally similar hydroxy acids. Computational modeling (e.g., QSAR) and controlled microcosm studies are recommended to address gaps while adhering to regulatory frameworks like ECHA guidelines .
Q. Methodological Recommendations
- Analytical Workflows : Use derivatization (e.g., MSTFA for trimethylsilylation) to enhance GC-MS sensitivity .
- Stereochemical Studies : Combine chiral chromatography with nuclear magnetic resonance (NMR) to confirm enantiopurity .
- Safety Protocols : Regularly consult updated safety data sheets (SDS) and prioritize in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) for risk assessment .
Properties
IUPAC Name |
2-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVDCPCKSNJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021248 | |
Record name | 2-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-81-7 | |
Record name | 2-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYDECANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCAPRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.